molecular formula C19H14ClN3O2S B6030638 2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol

2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol

Cat. No.: B6030638
M. Wt: 383.9 g/mol
InChI Key: CZNLZTRTDKWNDP-FLIBITNWSA-N
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Description

2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol is a complex organic compound that features a combination of chloro, methoxy, anilino, indole, and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

    Coupling reactions: The indole and thiazole intermediates can be coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or methoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of other complex molecules.

    Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloroanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol
  • 2-(5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol

Uniqueness

The unique combination of functional groups in 2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol may confer specific properties such as enhanced biological activity or improved material characteristics compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-5-methoxyanilino)-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-25-12-6-7-14(20)16(9-12)22-19-23-18(24)17(26-19)8-11-10-21-15-5-3-2-4-13(11)15/h2-10,24H,1H3,(H,22,23)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNLZTRTDKWNDP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)Cl)NC2=NC(=C(S2)/C=C\3/C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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